molecular formula C5H8ClFO2S B2490885 [1-(Fluoromethyl)cyclopropyl]methanesulfonyl chloride CAS No. 1314963-95-5

[1-(Fluoromethyl)cyclopropyl]methanesulfonyl chloride

Cat. No. B2490885
CAS RN: 1314963-95-5
M. Wt: 186.63
InChI Key: YICZDKAPQPYFQI-UHFFFAOYSA-N
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Description

"[1-(Fluoromethyl)cyclopropyl]methanesulfonyl chloride" is a chemical compound that has been studied for its interesting chemical properties and potential applications in organic synthesis.

Synthesis Analysis

An efficient methodology for nucleophilic fluoromethylation using similar compounds has been developed, which can be applied to the synthesis of alpha-substituted fluoroalkane derivatives (Prakash et al., 2009).

Molecular Structure Analysis

The molecular structure of methane sulfonyl chloride, a related compound, has been studied by electron diffraction, providing insights into the geometrical parameters that could be relevant for the study of “this compound” (Hargittai & Hargittai, 1973).

Chemical Reactions and Properties

  • Reactivity with Aldehydes and Ketones : The compound is known to react with aldehydes and ketones, leading to fluorinated derivatives with good yields and enantioselectivities (Kamlar et al., 2010).
  • Reaction with Sulfamidates and Sulfates : It has been used in the regioselective fluoromethylation of cyclic sulfamidates and sulfates (Zeng et al., 2023).
  • Enantioselective Additions : It shows potential in enantioselective additions to unsaturated compounds, important for synthesizing chiral molecules (Moon et al., 2009).

Physical Properties Analysis

While specific physical properties of “this compound” are not detailed, related compounds provide insights into behavior such as electron transfer reactions and structural stability in different environments (Tamba et al., 2007).

Chemical Properties Analysis

  • Reactivity in Radical Reactions : The compound's reactivity in radical reactions, particularly in the presence of sulfonates, has been a subject of study, providing insight into its chemical behavior and potential applications (King et al., 1993).
  • Versatility in Organic Synthesis : Its versatility in organic synthesis is highlighted by its potential in various reactions, including electron transfer reactions (Abe & Oku, 1994).

Scientific Research Applications

Selective Fluorination

Makino and Yoshioka (1987) demonstrated the use of methanesulfonyl fluoride and cesium fluoride, modified with 18-crown-6, for selective fluorination of various benzyl alcohols via nucleophilic substitution. This method was extended for synthesizing ethyl 1-fluoromethylpyrazole-4-carboxylate and N-fluoromethylphthalimide from corresponding alcohol and chloride respectively (Makino & Yoshioka, 1987).

Oxydiaphoric Inhibition Study

Kitz and Wilson (1963) researched the oxydiaphoric (acid-transferring) inhibition of acetylcholinesterase by methanesulfonyl fluoride. They found that methanesulfonyl fluoride reacts with the enzyme to produce a methanesulfonyl enzyme derivative, indicating its potential as a biochemical research tool (Kitz & Wilson, 1963).

Nucleophilic Fluoromethylation

Prakash et al. (2009) developed an efficient methodology for the nucleophilic fluoromethylation of alkyl and benzyl halides using alpha-fluoro-alpha-(phenylsulfonyl)methane. This approach enabled the stereospecific synthesis of various alpha-fluorovinyl compounds (Prakash et al., 2009).

Electrochemical Properties Study

Su, Winnick, and Kohl (2001) investigated the electrochemical properties of vanadium pentoxide films in methanesulfonyl chloride-aluminum chloride ionic liquid. They studied the reversible intercalation of sodium into vanadium pentoxide films, contributing to battery and energy storage research (Su, Winnick, & Kohl, 2001).

Rearrangement and Bond Formation Study

Ando et al. (2005) conducted a study on the treatment of 2-chloro-3,3-difluoroprop-2-en-1-ol derivatives with methanesulfonyl chloride. They observed a novel [3,3] sigmatropic rearrangement leading to the formation of various dienes through a C-C bond formation, indicating its utility in organic synthesis (Ando et al., 2005).

N-arylation Study

Rosen et al. (2011) reported on the Pd-catalyzed cross-coupling of methanesulfonamide with aryl bromides and chlorides, presenting a method that eliminates concerns over genotoxic impurities in synthesis processes (Rosen et al., 2011).

Safety and Hazards

“[1-(Fluoromethyl)cyclopropyl]methanesulfonyl chloride” is classified as dangerous, with hazard statements H314 and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), and not eating, drinking or smoking when using this product (P270) .

properties

IUPAC Name

[1-(fluoromethyl)cyclopropyl]methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClFO2S/c6-10(8,9)4-5(3-7)1-2-5/h1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YICZDKAPQPYFQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CF)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClFO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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